2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a phenylpropylidene group, and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the condensation of 2-methyl-1,3-oxazole-4-carbonitrile with hydrazine hydrate, followed by the reaction with cinnamaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced hydrazinyl compounds, and substituted oxazole compounds, each with distinct chemical and physical properties .
Scientific Research Applications
2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole-4-carbonitrile: A simpler oxazole derivative with fewer functional groups.
Cinnamaldehyde: A precursor in the synthesis of the compound, known for its antimicrobial properties.
Hydrazine derivatives: Compounds with similar hydrazinyl groups, often used in medicinal chemistry.
Uniqueness
2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring, a phenylpropylidene group, and a hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-5-[(2Z)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C14H12N4O/c1-11-17-13(10-15)14(19-11)18-16-9-5-8-12-6-3-2-4-7-12/h2-9,18H,1H3/b8-5+,16-9- |
InChI Key |
YCFMNQJVIHYKRR-FJGPGAONSA-N |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C\C=C\C2=CC=CC=C2)C#N |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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